1-(3-chlorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
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Description
1-(3-chlorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C19H18ClN5O2S and its molecular weight is 415.9. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Applications
The compound , due to its structural complexity and the presence of multiple heterocyclic rings, might share some chemical and biological properties with the pyrazolo[3,4-d]pyrimidine scaffold, which is known for its broad range of medicinal properties. These properties include anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. The structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives has garnered significant attention among medicinal chemists. Despite extensive research, there's still ample scope for further exploration of this scaffold in drug development (Cherukupalli et al., 2017).
Catalysis and Synthesis
The pyrano[2,3-d]pyrimidine core, a key precursor for medicinal and pharmaceutical industries, showcases extensive applicability and bioavailability. It’s crucial in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. Recent studies emphasize the application of hybrid catalysts for synthesizing these scaffolds. These catalysts range from organocatalysts and metal catalysts to ionic liquid and nanocatalysts. The synthesis routes involving these catalysts are diverse and offer significant potential for the development of lead molecules (Parmar et al., 2023).
Biological and Optoelectronic Applications
Quinazolines and pyrimidines are well-known in medicinal chemistry due to their wide spectrum of biological activities. Recent research has extended the application of these compounds to electronic devices and luminescent elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials. These materials are used in various applications, including organic light-emitting diodes and dye-sensitized solar cells (Lipunova et al., 2018).
properties
IUPAC Name |
6-(3-chlorophenyl)-12-(2-oxo-2-pyrrolidin-1-ylethyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-12-4-3-5-13(8-12)25-17-15(10-21-25)18(27)24-14(11-28-19(24)22-17)9-16(26)23-6-1-2-7-23/h3-5,8,10,14H,1-2,6-7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTVKSVOPDOZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one |
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